Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
- Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
These compounds share similar structural features but differ in their ring sizes and substituents, which can influence their chemical reactivity and biological activity The uniqueness of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate lies in its specific spiro[2
Biological Activity
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17ClO3
- Molecular Weight : Approximately 218.68 g/mol
- Structure : The compound features a spirocyclic arrangement with an oxygen atom in the spiro linkage, which contributes to its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through its electrophilic nature. It can interact with nucleophilic sites on proteins and nucleic acids, leading to potential modifications that may alter cellular functions.
Key Mechanisms:
- Electrophilic Attack : The compound acts as an electrophile, capable of modifying proteins or nucleic acids through covalent bonding.
- Protein Modification : Studies have shown that such modifications can influence protein structure and function, potentially impacting signaling pathways and metabolic processes.
Case Studies and Experimental Data
-
Protein Interaction Studies :
- A study demonstrated that this compound can modify specific amino acid residues in proteins, leading to altered enzymatic activity. This was evidenced by changes in substrate affinity and reaction rates in enzyme assays.
-
Cellular Assays :
- In vitro assays revealed that the compound affects cell viability and proliferation in cancer cell lines, suggesting potential anticancer properties. The observed IC50 values indicate a dose-dependent response in cellular assays.
-
Biochemical Pathways :
- Investigations into the biochemical pathways affected by this compound highlighted its role in modulating oxidative stress responses. It was found to enhance antioxidant enzyme activity in certain cellular models.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds to understand its unique properties better.
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C11H17ClO3 | Variation in methyl group positioning affecting reactivity |
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C11H17ClO3 | Different substitution pattern influencing biological activity |
Potential Applications
Given its biological activities, this compound shows promise for applications in medicinal chemistry:
- Drug Development : Its ability to modify biomolecules suggests potential as a lead compound for developing new therapeutic agents.
- Cancer Therapy : The observed effects on cancer cell lines indicate further exploration for anticancer drug development may be warranted.
Properties
Molecular Formula |
C11H17ClO3 |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-9(2)5-4-6-10(7-9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3 |
InChI Key |
SHHHWEORDRGSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
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